molecular formula C9H13N3O5 B1199347 5-Amino-2'-deoxyuridine CAS No. 5536-30-1

5-Amino-2'-deoxyuridine

Cat. No.: B1199347
CAS No.: 5536-30-1
M. Wt: 243.22 g/mol
InChI Key: OZMVAFPILSPXRM-RRKCRQDMSA-N
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Description

5-Amino-2’-deoxyuridine: is a nucleoside analogue that has garnered significant interest in the fields of molecular biology and medicinal chemistry. It is structurally similar to thymidine but contains an amino group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it useful in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2’-deoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the amino group using trifluoroacetyl, dimethylformamidine, or 2-(4-nitrophenyl)ethoxycarbonyl groups to prevent acetylation during oligonucleotide assembly . The protected uridine is then subjected to deprotection and further functionalization to yield 5-Amino-2’-deoxyuridine.

Industrial Production Methods: Industrial production methods for 5-Amino-2’-deoxyuridine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the uracil ring or the amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Permanganate is commonly used for selective oxidation reactions.

    Reducing Agents: Hydrogenation catalysts and reducing agents like sodium borohydride are used for reduction reactions.

    Substitution Reagents: Various electrophiles can be used to introduce new functional groups via substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: 5-Amino-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .

Biology: In molecular biology, 5-Amino-2’-deoxyuridine is used in high-resolution footprinting of protein-DNA complexes. It serves as a probe to study the binding sites and interactions of proteins with DNA .

Medicine: Its analogues are being explored for their ability to inhibit viral replication and induce apoptosis in cancer cells .

Industry: In the pharmaceutical industry, 5-Amino-2’-deoxyuridine is used in drug discovery platforms. It is incorporated into nucleic acids for use in genomic research and the development of new therapeutic agents .

Mechanism of Action

Molecular Targets and Pathways: 5-Amino-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. It can act as a substrate for DNA polymerases, leading to the formation of modified DNA strands. These modifications can interfere with DNA synthesis and repair processes, ultimately inhibiting cell proliferation .

Pathways Involved: The compound primarily targets the DNA synthesis pathway. By incorporating into DNA, it can disrupt the normal function of thymidylate synthase and other enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMVAFPILSPXRM-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203909
Record name 5-Amino-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5536-30-1
Record name 5-Amino-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5536-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2'-deoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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